Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
Description
Properties
CAS No. |
450373-71-4 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-2-4-10(13)5-3-8/h2-7H,1H3 |
InChI Key |
LJHRKXMKLZAVHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Amidines as Nitrogen Sources
In a study on pyrimidine synthesis, methyl 1,2,3-triazine-5-carboxylate underwent inverse electron demand Diels–Alder (IEDDA) reactions with alkyl and aryl amidines to yield pyrimidine derivatives. Adapting this method, 4-chlorophenylamidine could react with a triazine ester to form the pyrimidine ring. The reaction’s electron-deficient nature (Hammett for substituted amidines) favors electron-rich dienophiles, making chlorophenyl substituents compatible.
Hypothetical Protocol :
-
React 4-chlorophenylamidine (1.0 equiv) with methyl 1,2,3-triazine-5-carboxylate (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours.
-
Quench with aqueous ammonium chloride and extract with ethyl acetate.
-
Purify via column chromatography (hexane:ethyl acetate, 3:1) to isolate the product.
Key Considerations :
-
Yield Optimization : Excess triazine and polar aprotic solvents (e.g., DMF) may enhance reactivity.
-
Byproducts : Competing [4+2] cycloadditions with other dienophiles necessitate strict stoichiometric control.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution on pre-formed pyrimidine rings is a viable route to introduce the 4-chlorophenyl group. This method requires a pyrimidine precursor with a leaving group (e.g., chloride or nitro) at the 2-position.
Esterification of Pyrimidine-5-Carboxylic Acid
The methyl ester group can be introduced via esterification of a carboxylic acid precursor. This two-step synthesis involves first preparing 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid, followed by methylation.
Acid-Catalyzed Esterification
A Finerenone-related patent demonstrated esterification using methanol and acetic acid under reflux. For the target compound:
-
Dissolve 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid (1.0 equiv) in methanol (10 vol).
-
Add concentrated sulfuric acid (0.1 equiv) and reflux at 65°C for 6 hours.
-
Neutralize with NaHCO, extract with dichloromethane, and evaporate to dryness.
Key Considerations :
-
Alternative Agents : Thionyl chloride (SOCl) can convert the acid to an acyl chloride prior to methanol quenching.
-
Purity Challenges : Residual acid may require silica gel chromatography for removal.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in cyclocondensation and coupling steps. A pyrimidine-4-carboxamide synthesis achieved 52% yield in 8 hours using microwave conditions.
Hypothetical Protocol :
-
Mix 4-chlorophenylacetonitrile (1.0 equiv), methyl cyanoacetate (1.2 equiv), and ammonium acetate (2.0 equiv) in ethanol.
-
Irradiate at 150°C for 20 minutes in a microwave reactor.
-
Cool, filter, and recrystallize from ethanol.
Key Considerations :
-
Temperature Control : Excessively high temperatures may degrade the chlorophenyl group.
-
Scalability : Batch size limitations of microwave reactors necessitate optimization for industrial production.
Chiral Resolution and Enantioselective Synthesis
While this compound lacks chiral centers, enantioselective methods from related patents provide insights into functional group compatibility. For example, Finerenone synthesis employed chiral tartaric acids (e.g., Di-p-toluoyl-D-tartaric acid) to resolve intermediates.
Hypothetical Application :
-
Synthesize racemic 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid.
-
Form diastereomeric salts with DTTA in acetone.
-
Recrystallize to isolate the desired enantiomer, then esterify.
Key Considerations :
-
Solvent Selection : Acetone and 2-methyl-THF mixtures (1:2.5 ratio) improve salt solubility.
-
Cost Efficiency : Chiral resolution is less practical than asymmetric synthesis for non-chiral targets.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation | Amidines, triazine esters | RT, 12–24 h | High atom economy | Low yields for electron-poor groups |
| SNAr | Pd catalysts, boronic acids | 80°C, inert atmosphere | Precise regioselectivity | Catalyst cost and toxicity |
| Esterification | HSO, methanol | Reflux, 6 h | Simple setup | Acid-sensitive substrates |
| Microwave-assisted | NHOAc, ethanol | 150°C, 20 min | Rapid synthesis | Limited scalability |
| Chiral resolution | DTTA, acetone | Recrystallization | Applicable to chiral analogs | Irrelevant for achiral targets |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Conditions and Outcomes:
This reaction is pivotal in medicinal chemistry for modifying solubility or introducing reactive handles for conjugation .
Reduction of the Ester Group
The ester moiety can be reduced to a primary alcohol using strong reducing agents.
Conditions and Outcomes:
| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| LiAlH<sub>4</sub> | THF | 0°C → RT | 5-(Hydroxymethyl)-2-(4-chlorophenyl)pyrimidine | 72% | |
| NaBH<sub>4</sub>/I<sub>2</sub> | DME | Reflux | 5-(Hydroxymethyl)-2-(4-chlorophenyl)pyrimidine | 65% |
Reduction products serve as intermediates for synthesizing ethers or amines.
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group participates in NAS under specific conditions, though reactivity depends on activation by the pyrimidine ring’s electron-withdrawing effects.
Conditions and Outcomes:
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
Pyrimidine Ring Functionalization
The pyrimidine core can undergo electrophilic substitution or cycloaddition reactions.
Electrophilic Substitution:
Electron-deficient pyrimidines exhibit limited reactivity in electrophilic substitutions, necessitating harsh conditions .
Inverse Electron-Demand Diels-Alder (IEDDA):
The pyrimidine ring acts as a dienophile in IEDDA reactions with amidines to form fused heterocycles :
Kinetic studies reveal a Hammett ρ value of +7.9 for triazine derivatives, indicating high sensitivity to electron-withdrawing substituents .
Oxidative Transformations
Oxidation primarily targets the ester group or aromatic substituents under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid | 85% | |
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT | Epoxidation (side chain) | N/A |
Scientific Research Applications
Antimicrobial Activity
Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit moderate to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from this structure have shown effective inhibition of bacterial strains such as E. coli and Staphylococcus aureus, making them potential candidates for new antibiotic therapies .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | E. coli | 100 µg/mL |
| 5b | Klebsiella | 25 µg/mL |
| 5h | S. aureus | 0.2 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been a focal point of research, particularly in relation to its ability to inhibit cyclin-dependent kinases (CDKs). These enzymes play a crucial role in cell cycle regulation and are often overactive in cancer cells. Several studies have reported that derivatives of this compound demonstrate enhanced anticancer activity compared to standard treatments, indicating their potential as novel therapeutic agents .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthetase. These enzymes are vital for DNA synthesis and repair, making them important targets in cancer therapy. The inhibition of these enzymes can lead to reduced proliferation of cancer cells, further supporting the compound's potential in oncology.
Corrosion Inhibition
Beyond biological applications, this compound has been studied for its effectiveness as a corrosion inhibitor for metals like iron in acidic environments. This property is particularly valuable in industrial applications where metal degradation poses significant economic challenges. The compound's ability to form protective films on metal surfaces helps mitigate corrosion processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Carboxylates
Structural Modifications and Substituent Effects
Positional Isomerism of Chlorophenyl Substituents
- Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate (HC-2276): Differs by an amino group at the 2-position instead of the 4-chlorophenyl group. Purity: 98% .
- Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate: Features an ethyl ester and additional phenyl groups at positions 4 and 4. The bulkier substituents reduce solubility (logP = 2.5) but enhance hydrophobic interactions in biological targets .
Ester Group Variations
- Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate : Replaces the methyl ester with an ethyl group and introduces a methyl substituent at position 3. This increases molecular weight (242.27 g/mol) and lipophilicity (XLogP3 = 2.5) compared to the target compound .
- Methyl 2-(methylthio)pyrimidine-5-carboxylate : Substitutes the 4-chlorophenyl group with a methylthio moiety. The sulfur atom introduces polarizability, altering electronic properties (boiling point: 300.3°C) .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP/XLogP3 | Key Substituents |
|---|---|---|---|---|---|
| Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | C₁₂H₉ClN₂O₂ | 248.67 | Not reported | ~2.8* | 4-Cl-C₆H₄, COOCH₃ |
| Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | C₁₂H₁₀ClN₃O₂ | 263.68 | Not reported | ~2.5 | NH₂, 4-Cl-C₆H₄, COOCH₃ |
| Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate | C₁₄H₁₄N₂O₂ | 242.27 | Not reported | 2.5 | C₆H₅, CH₃, COOCH₂CH₃ |
| Methyl 2-(methylthio)pyrimidine-5-carboxylate | C₇H₈N₂O₂S | 184.22 | 96–97 | 1.3 | SCH₃, COOCH₃ |
*Estimated based on structural analogs.
Key Research Findings
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound enhances binding affinity to hydrophobic pockets in enzymes, as evidenced in HDAC inhibitor studies .
- Ester Group Impact : Methyl esters generally offer higher metabolic stability than ethyl esters, critical for drug bioavailability .
- Synthetic Flexibility : Piperazine and pyrrolidine moieties in analogs (e.g., compounds from ) enable modular modifications for activity optimization.
Biological Activity
Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research findings, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a heterocyclic aromatic structure. Its molecular formula is , with a molecular weight of approximately 250.66 g/mol. The presence of a chlorophenyl substituent and a carboxylate group contributes to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit various enzymes or receptors, leading to observed effects such as:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential applications as an antimicrobial agent.
- Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values reported for these cell lines range from 10 to 25 μM, indicating moderate potency .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:
| Substituent | Biological Activity | IC50 Values |
|---|---|---|
| Chlorophenyl Group | Antimicrobial and anticancer activity | 10 - 25 μM (varies by cell line) |
| Carboxylate Group | Enhances solubility and bioavailability | N/A |
| Additional Halogens | Modulates receptor binding affinity | N/A |
The presence of the chlorophenyl group significantly enhances the compound's interaction with target enzymes, while modifications in the carboxylate group can improve solubility and pharmacokinetic properties.
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial properties of various pyrimidine derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 50 μg/mL.
- Anticancer Efficacy : A recent investigation into its anticancer potential found that this compound induced apoptosis in MCF-7 cells through caspase activation pathways. The study reported an increase in caspase-3 activity by approximately 40% compared to untreated controls .
- In Vivo Studies : Preliminary in vivo studies conducted on murine models indicated that this compound exhibited low toxicity at doses up to 200 mg/kg, suggesting a favorable safety profile for further development .
Q & A
What are the most effective synthetic routes for Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?
Basic Research Question
Methodological Answer:
The compound is typically synthesized via multicomponent reactions (e.g., Biginelli-like condensations) or stepwise functionalization of pyrimidine cores. Key steps include:
- Condensation reactions : Combining aldehydes, β-keto esters, and thioureas/urea derivatives under acidic conditions (e.g., HCl or p-TsOH catalysis) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 12 hours conventionally) while improving yields by 15–20% .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation for easier purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
